molecular formula C5H8N4OS B1429720 3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanamide CAS No. 522644-34-4

3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanamide

Cat. No.: B1429720
CAS No.: 522644-34-4
M. Wt: 172.21 g/mol
InChI Key: FWJWXUDMTUPTMK-UHFFFAOYSA-N
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Description

3-(3-Mercapto-1H-1,2,4-triazol-5-yl)propanamide is a heterocyclic organic compound featuring a triazole ring with a mercapto group and a propanamide moiety

Synthetic Routes and Reaction Conditions:

  • Conventional Synthesis: The compound can be synthesized through the reaction of 3-mercapto-1,2,4-triazole with propanoyl chloride in the presence of a base such as triethylamine.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve optimizing reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

  • Oxidation: The mercapto group can be oxidized to form a disulfide bond.

  • Reduction: The compound can undergo reduction reactions, particularly at the triazole ring.

  • Substitution: The propanamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or iodine.

  • Reduction: Employing reducing agents such as sodium borohydride.

  • Substitution: Utilizing nucleophiles like amines or alcohols in the presence of a suitable solvent.

Major Products Formed:

  • Disulfides: from oxidation reactions.

  • Reduced derivatives: from reduction reactions.

  • Substituted amides: from nucleophilic substitution reactions.

Scientific Research Applications

3-(3-Mercapto-1H-1,2,4-triazol-5-yl)propanamide has several applications in scientific research:

  • Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly those targeting bacterial and viral infections.

  • Material Science: The compound's unique structure makes it useful in the development of advanced materials with specific properties.

  • Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways:

  • Molecular Targets: It may bind to enzymes or receptors involved in biological processes.

  • Pathways Involved: The compound can modulate signaling pathways related to cell proliferation, apoptosis, and immune responses.

Comparison with Similar Compounds

  • 3-Mercapto-1,2,4-triazole derivatives: These compounds share the mercapto group and triazole ring but differ in their substituents.

  • Propanamide derivatives: These compounds have the propanamide group but lack the triazole ring.

Uniqueness: 3-(3-Mercapto-1H-1,2,4-triazol-5-yl)propanamide is unique due to its combination of the triazole ring and propanamide group, which provides distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4OS/c6-3(10)1-2-4-7-5(11)9-8-4/h1-2H2,(H2,6,10)(H2,7,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJWXUDMTUPTMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)N)C1=NC(=S)NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanamide
Reactant of Route 2
3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanamide
Reactant of Route 3
3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanamide
Reactant of Route 4
3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanamide
Reactant of Route 5
3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanamide
Reactant of Route 6
3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanamide

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